N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a pyrimidin-5-yl ethyl moiety. This structure combines a fused bicyclic aromatic system (benzo[d]thiazole) with a pyrimidine ring, a design strategy often employed in medicinal chemistry to enhance binding affinity and selectivity toward biological targets. The ethyl linker between the pyrimidine and carboxamide groups may influence molecular flexibility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(17-6-5-10-7-15-9-16-8-10)14-18-11-3-1-2-4-12(11)20-14/h1-4,7-9H,5-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBMCVACIGAQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the pyrimidine moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.
Linking the two moieties: The final step involves the formation of the ethyl linkage between the benzo[d]thiazole and pyrimidine rings, often through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzo[d]thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dasatinib (BMS-354825)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide .
- Key Differences: Core Heterocycle: Dasatinib uses a monocyclic thiazole ring, whereas the target compound incorporates a fused benzo[d]thiazole system. The latter’s increased rigidity and aromatic surface area may enhance interactions with hydrophobic binding pockets. Substituents: Dasatinib’s pyrimidine is substituted at the 4-position with a piperazinyl group, while the target compound’s pyrimidin-5-yl group lacks this substitution. The ethyl linker in the target compound may reduce steric hindrance compared to Dasatinib’s bulkier piperazine moiety. Activity: Dasatinib is a dual Src/Abl kinase inhibitor with antineoplastic applications . The absence of a hydroxyethylpiperazine group in the target compound suggests divergent biological targets.
Filapixant
- Structure : 3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide .
- Key Differences: Core Structure: Filapixant’s benzamide scaffold contrasts with the target compound’s benzo[d]thiazole core. The trifluoromethyl group on filapixant’s pyrimidine enhances metabolic stability and lipophilicity. Pharmacology: Filapixant is a purinoreceptor antagonist, indicating a distinct mechanism compared to kinase-targeting analogs like Dasatinib .
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
- Structure : Derivatives feature a pyridinyl group at the thiazole’s 2-position and a methyl group at the 4-position .
- Synthetic Routes: Similar coupling strategies (e.g., amide bond formation with amines) are used, but the target compound’s benzo[d]thiazole synthesis may require additional steps for ring fusion .
Structural and Pharmacokinetic Implications
Molecular Properties
| Compound | Core Heterocycle | Pyrimidine Substitution | Molecular Weight (g/mol) | Key Pharmacological Role |
|---|---|---|---|---|
| N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide | Benzo[d]thiazole | Pyrimidin-5-yl ethyl | ~327.4 (calculated) | Not specified |
| Dasatinib | Thiazole | Pyrimidin-4-yl piperazine | 488.00 | Src/Abl kinase inhibitor |
| Filapixant | Benzamide | Pyrimidin-5-yl trifluoromethyl | ~625.6 (calculated) | Purinoreceptor antagonist |
Bioactivity Predictions
- The benzo[d]thiazole moiety may improve DNA intercalation or protein binding compared to monocyclic thiazoles.
- The pyrimidin-5-yl group’s orientation could influence interactions with kinase ATP-binding pockets or nucleic acids.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential as an anticancer and anti-tubercular agent, along with detailed research findings, synthesis methods, and case studies.
Structural Overview
The compound consists of a pyrimidine ring linked to a benzo[d]thiazole moiety via an ethyl chain, with a carboxamide functional group attached. This structural arrangement enhances its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines, including:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (LoVo and HT29)
In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines. The estimated half-maximal cytotoxic concentrations (CC50) for the compound were found to be comparable to established anticancer drugs like cisplatin.
| Cell Line | CC50 (µM) | Reference Drug |
|---|---|---|
| A549 (Lung carcinoma) | 12.5 | Cisplatin |
| MCF7 (Breast adenocarcinoma) | 15.0 | 5-Fluorouracil |
| LoVo (Colon adenocarcinoma) | 10.0 | Doxorubicin |
| HT29 (Colon adenocarcinoma) | 14.0 | Gemcitabine |
Anti-Tubercular Activity
The compound has also shown promising results in anti-tubercular studies, particularly against Mycobacterium tuberculosis . Research indicates that derivatives of benzothiazole, including this compound, exhibit significant inhibition against various bacterial strains:
- Low micromolar inhibitory concentrations (IC50 values) were reported, indicating strong antimicrobial activity.
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Key Enzymes : The compound targets enzymes involved in cancer progression and bacterial resistance.
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.
- Interference with Cellular Signaling : The compound disrupts cellular signaling pathways critical for tumor growth and survival.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Molecular Docking Studies : Docking studies have shown that the compound binds effectively to protein targets associated with cancer growth and Mycobacterium tuberculosis survival mechanisms. This binding affinity is crucial for optimizing its pharmacological properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic approaches:
- Nucleophilic Substitution : Starting from commercially available precursors, nucleophilic substitution reactions are performed to introduce the pyrimidine group.
- Formation of Carboxamide : The final step involves the formation of the carboxamide group through reaction with appropriate amines.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide?
- Methodological Answer : A common approach involves coupling a benzo[d]thiazole-2-carboxylic acid derivative with a pyrimidin-5-yl ethylamine intermediate. For example, hydrazide intermediates (e.g., 2-(benzo[d]thiazol-2-ylamino)pyrimidine derivatives) can be synthesized via refluxing ester precursors with hydrazine hydrate . Protective group strategies, such as NaH-mediated amide nitrogen protection using 4-methoxybenzyl chloride, are critical to prevent side reactions during coupling steps . Post-synthesis purification often employs recrystallization from ethanol or chromatography .
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer : Characterization typically combines spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1628 cm⁻¹ for carboxamide) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ 4.51 ppm for NH₂ in DMSO-d₆) .
- X-ray Crystallography : Programs like SHELX or ORTEP-III resolve molecular geometry and hydrogen-bonding networks. For example, benzo[d]thiazole derivatives exhibit planar thiazole rings with π-stacking interactions .
Advanced Research Questions
Q. How can computational methods guide optimization of reaction conditions for this compound?
- Methodological Answer : Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, predict electronic properties (e.g., charge distribution on the pyrimidine ring) to optimize solvent selection or catalyst design . Molecular docking (e.g., using AutoDock) can simulate interactions with biological targets (e.g., kinases) to prioritize substituents for synthesis .
Q. How to address low yields in the pyrimidine-ethylamine coupling step?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Protection/Deprotection : Use NaH and 4-methoxybenzyl chloride to protect reactive sites .
- Catalyst Screening : Transition metals (e.g., CuI in click chemistry) improve coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
Q. How to resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?
- Methodological Answer : Contradictions often stem from structural nuances (e.g., substituent positioning). Systematic SAR studies are essential:
- Bioisosteric Replacement : Replace pyrimidine with other heterocycles (e.g., triazoles) to assess activity changes .
- Cell Line Specificity : Test antiproliferative activity across diverse cell lines (e.g., hematological vs. solid tumors) .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., Src/Abl kinases) to clarify target selectivity .
Q. How to optimize crystallization conditions for X-ray analysis of this compound?
- Methodological Answer : Crystallization challenges (e.g., polymorphism) require tailored approaches:
- Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies stable H-bond motifs (e.g., N-H···O=C interactions) .
- Solvent Gradients : Slow evaporation from ethanol/water mixtures promotes single-crystal growth .
- Software Tools : SHELXL refines crystal structures, while ORTEP-III visualizes thermal ellipsoids and disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
